3-Methyl-2-naphthylamine

Descripción general

Descripción

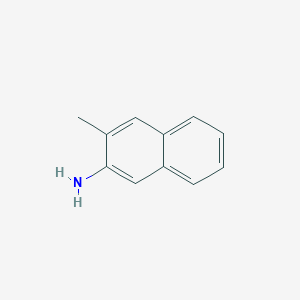

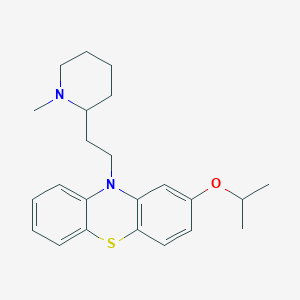

3-Methyl-2-naphthylamine is a chemical compound with the molecular formula C11H11N . It is a suspected carcinogen with experimental carcinogenic and tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx .

Synthesis Analysis

The synthesis of 3-Methyl-2-naphthylamine and its analogs has been discussed in several studies . For instance, the reactions of 2-naphthylamine and methyl 6-amino-2-naphthoate with formalin and paraformaldehyde were studied experimentally, spectrally, and by quantum chemical calculations .

Molecular Structure Analysis

The molecular structure of 3-Methyl-2-naphthylamine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

The reactions of 2-naphthylamine and methyl 6-amino-2-naphthoate with formalin and paraformaldehyde were studied experimentally, spectrally, and by quantum chemical calculations . It was found that neither the corresponding aminals nor imines were formed under the described conditions but could be prepared and spectrally characterized at least in situ under modified conditions .

Aplicaciones Científicas De Investigación

Carcinogenic Activity : 3-Methyl-2-naphthylamine has been shown to be more carcinogenic than 2-naphthylamine in mice and rats, with female rats being more susceptible. This compound induced various tumors such as fibrosarcomas and hemangioendotheliomas (Kanekar, Panse, & Talwalkar, 1967).

Synthesis and Photophysical Properties : A Cu(I)-catalyzed method for synthesizing functionalized 1-naphthylamines, including N-methylated compounds, has been developed. These compounds exhibit intriguing photophysical properties like tunable and polarity-sensitive fluorescence emission, making them suitable for applications in chemistry, biology, and materials science (Su et al., 2019).

Pharmacological Properties : Derivatives of naphthoquinone, including those related to 3-Methyl-2-naphthylamine, have been investigated for antibacterial and modulatory activities. These compounds have shown potential as a therapeutic alternative to bacterial resistance and reduction of side effects (Figueredo et al., 2020).

Phytotoxic Properties : N-phenyl-2-naphthylamine, a related compound, has been found to possess specific phytotoxic properties, affecting processes like photosynthesis in plants. This compound acts intracellularly in cell membranes, leading to cumulative damage over time in algae (Altenburger et al., 2006).

Metabolic Activation in Mutagenicity : The mutagenicity of 2-naphthylamine and its metabolites was studied, revealing that its metabolic activation involves N-hydroxylation catalyzed by cytochrome P-450 (Tong et al., 1986).

Electrochemical Polymerization : 2-Methyl-1-naphthylamine has been electropolymerized from acidic aqueous solutions, indicating potential applications in the development of materials with specific redox properties (Ćirić-Marjanović et al., 2003).

Allelochemical Stress and Oxidative Damage : N-phenyl-2-naphthylamine causes oxidative damage and inhibits photosynthesis in Chlorella vulgaris, an aquatic unicellular algae (Qian et al., 2009).

Naphthylamine-Rhodamine-Based Fluorescent Probe : A hybrid ratiometric and colorimetric fluorescent probe was developed for identifying Pd2+ ions with high selectivity and sensitivity (Sun et al., 2014).

Safety And Hazards

3-Methyl-2-naphthylamine is a suspected carcinogen . When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not breathe vapours/dust, do not ingest, do not smoke, keep away from heat and sources of ignition, and protect from light .

Direcciones Futuras

The carcinogenicity of 3-methyl-2-naphthylamine and its hydrochloride has been investigated with a view to studying the effect of 3-methyl substituent on the carcinogenic activity of 2-naphthylamine . This suggests that future research could focus on further understanding the carcinogenic effects of this compound and its derivatives.

Propiedades

IUPAC Name |

3-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJICIOTXNBTOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5096-18-4 (hydrochloride) | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40147140 | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-naphthylamine | |

CAS RN |

10546-24-4 | |

| Record name | 3-Methyl-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TD1NM2XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)

![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)